molecular formula C18H23NO4S B4708830 N-(3-isopropoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide

N-(3-isopropoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B4708830
M. Wt: 349.4 g/mol
InChI Key: RWRQEDOHBCFOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide, also known as JP-8-039, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds that have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-isopropoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer.
Biochemical and physiological effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of tumor cell growth and proliferation, the suppression of pro-inflammatory cytokines and chemokines, and the modulation of immune cell function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-isopropoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide is its potent anti-inflammatory and anti-tumor activities, which make it a promising candidate for the development of new therapies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(3-isopropoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide. One possible direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the investigation of the compound's effects on other diseases and conditions, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for its therapeutic applications.

Scientific Research Applications

N-(3-isopropoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to possess potent anti-inflammatory and anti-tumor activities in various preclinical models.

properties

IUPAC Name

4-methoxy-3-methyl-N-[(3-propan-2-yloxyphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-13(2)23-16-7-5-6-15(11-16)12-19-24(20,21)17-8-9-18(22-4)14(3)10-17/h5-11,13,19H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRQEDOHBCFOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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